molecular formula C17H16ClN3O4S B2923184 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole CAS No. 1018147-73-3

5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2923184
CAS No.: 1018147-73-3
M. Wt: 393.84
InChI Key: KDVZWYKJDASWBN-UHFFFAOYSA-N
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Description

This product is 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole, a chemical compound with the CAS Registry Number 1018147-73-3 . It has a molecular formula of C 17 H 16 ClN 3 O 4 S and a molecular weight of 393.84 g/mol . Key predicted physicochemical properties include a density of 1.74 g/cm³ at 20 °C and a boiling point of 572.1 °C . The compound is also known by its alternative name, 6-Chloro-7-[3-cyclopropyl-4,5-dihydro-1-(methylsulfonyl)-1H-pyrazol-5-yl]-1,3-dioxolo[4,5-g]quinoline . This substance is intended for research and development purposes only and is not certified for human or veterinary diagnostic or therapeutic uses. Researchers can obtain this compound in purities of 90% and above from suppliers such as Life Chemicals, with various quantities available to suit different experimental needs .

Properties

IUPAC Name

6-chloro-7-(5-cyclopropyl-2-methylsulfonyl-3,4-dihydropyrazol-3-yl)-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-26(22,23)21-14(6-13(20-21)9-2-3-9)11-4-10-5-15-16(25-8-24-15)7-12(10)19-17(11)18/h4-5,7,9,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZWYKJDASWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving dihydroxy compounds and appropriate reagents.

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Chlorination and Sulfonylation: The final steps include chlorination and sulfonylation reactions to introduce the chloro and methanesulfonyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline and pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: It can act as an inhibitor of specific enzymes involved in critical biological processes.

    Bind to Receptors: The compound may bind to cellular receptors, modulating their activity and leading to downstream effects.

    Interfere with DNA/RNA: It may interact with nucleic acids, affecting their function and leading to changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core motifs with several heterocyclic systems:

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
5-{6-Chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole Pyrazoline + dioxoloquinoline Cl, cyclopropyl, methanesulfonyl ~445.9* High lipophilicity, moderate solubility
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolopyridine + quinoline Phenyl, ester 410.4 Crystalline, mp 248–251°C
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) Pyrazole + thiophene Amino, hydroxy, cyano/ester ~250–300 Polar, bioactive (e.g., antimicrobial)

*Calculated based on formula C₁₉H₁₇ClN₄O₄S.

Key Observations:

Quinoline-Pyrazole Hybrids: The target compound and the pyrazolopyridine derivative in both integrate quinoline and pyrazole motifs. However, the methanesulfonyl group in the target compound enhances solubility compared to the ester group in , which may reduce bioavailability due to hydrolysis susceptibility.

Physicochemical and Functional Properties

  • Hydrogen-Bonding Capacity: The methanesulfonyl group in the target compound provides strong hydrogen-bond acceptors (S=O), contrasting with the ester group in (C=O) or hydroxy groups in .
  • Lipophilicity : The cyclopropyl and chloro groups increase logP compared to polar analogues in , suggesting improved membrane permeability but reduced aqueous solubility.

Biological Activity

The compound 5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a synthetic derivative notable for its potential biological activities. This article delves into its biological activity, drawing from various studies and research findings to present a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of both quinoline and pyrazole moieties. Its molecular formula is C15H16ClN3O4SC_{15}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 367.82 g/mol. The specific arrangement of atoms contributes to its unique biological properties.

Antibacterial Activity

Research has indicated that derivatives of quinoline and pyrazole exhibit significant antibacterial properties. In particular, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary infections.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TypeIC50 (µM)
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUrease1.21 ± 0.005

The mechanism by which these compounds exert their effects often involves interaction with specific amino acids in the active site of enzymes or bacterial cell membranes. Molecular docking studies have elucidated these interactions, suggesting that structural features such as the dioxoloquinoline moiety enhance binding affinity .

Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for antimicrobial activity. Among them, the compound showed significant efficacy against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of several quinoline derivatives. The results indicated that the synthesized compound exhibited strong inhibitory activity against urease, with an IC50 value significantly lower than standard inhibitors . This suggests potential applications in treating conditions associated with urease-producing pathogens.

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